molecular formula C12H15N3S B4728092 Piperidine, 1-(1H-benzimidazol-2-ylthio)- CAS No. 25369-84-0

Piperidine, 1-(1H-benzimidazol-2-ylthio)-

Cat. No.: B4728092
CAS No.: 25369-84-0
M. Wt: 233.33 g/mol
InChI Key: OQXJJUZITCLMST-UHFFFAOYSA-N
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Description

Piperidine, 1-(1H-benzimidazol-2-ylthio)-: is a compound that combines the structural features of piperidine and benzimidazole. Piperidine is a six-membered heterocyclic amine, while benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings. The combination of these two moieties results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1H-benzimidazol-2-ylthio)- typically involves the reaction of piperidine derivatives with benzimidazole derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzimidazole derivative in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(1H-benzimidazol-2-ylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: Piperidine, 1-(1H-benzimidazol-2-ylthio)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also explored for its potential in treating diseases such as cancer and diabetes .

Industry: In the industrial sector, Piperidine, 1-(1H-benzimidazol-2-ylthio)- is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Piperidine, 1-(1H-benzimidazol-2-ylthio)- involves its interaction with specific molecular targets in cells. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells . The piperidine moiety may enhance the compound’s ability to penetrate cell membranes and reach its intracellular targets .

Comparison with Similar Compounds

Uniqueness: Piperidine, 1-(1H-benzimidazol-2-ylthio)- is unique due to the combination of piperidine and benzimidazole moieties, which imparts distinct biological activities. This combination allows for a broader range of applications in medicinal chemistry and drug development compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-piperidin-1-ylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-4-8-15(9-5-1)16-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXJJUZITCLMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180013
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-84-0
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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